molecular formula C5H10Cl3N B13594876 (4,4-Dichlorobut-3-en-1-yl)(methyl)aminehydrochloride

(4,4-Dichlorobut-3-en-1-yl)(methyl)aminehydrochloride

Cat. No.: B13594876
M. Wt: 190.49 g/mol
InChI Key: OIXPPDDIKTXCEW-UHFFFAOYSA-N
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Description

(4,4-dichlorobut-3-en-1-yl)(methyl)amine hydrochloride is an organic compound that features a dichlorinated butenyl group attached to a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-dichlorobut-3-en-1-yl)(methyl)amine hydrochloride typically involves the reaction of 4,4-dichlorobut-3-en-1-ol with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of (4,4-dichlorobut-3-en-1-yl)(methyl)amine hydrochloride may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(4,4-dichlorobut-3-en-1-yl)(methyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(4,4-dichlorobut-3-en-1-yl)(methyl)amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4,4-dichlorobut-3-en-1-yl)(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4,4-dichlorobut-3-en-1-yl)amine hydrochloride
  • (4,4-dichlorobut-3-en-1-yl)(ethyl)amine hydrochloride
  • (4,4-dichlorobut-3-en-1-yl)(propyl)amine hydrochloride

Uniqueness

(4,4-dichlorobut-3-en-1-yl)(methyl)amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H10Cl3N

Molecular Weight

190.49 g/mol

IUPAC Name

4,4-dichloro-N-methylbut-3-en-1-amine;hydrochloride

InChI

InChI=1S/C5H9Cl2N.ClH/c1-8-4-2-3-5(6)7;/h3,8H,2,4H2,1H3;1H

InChI Key

OIXPPDDIKTXCEW-UHFFFAOYSA-N

Canonical SMILES

CNCCC=C(Cl)Cl.Cl

Origin of Product

United States

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